molecular formula C11H14ClNO B461502 3-chloro-N-(2-ethylphenyl)propanamide CAS No. 349090-40-0

3-chloro-N-(2-ethylphenyl)propanamide

Cat. No.: B461502
CAS No.: 349090-40-0
M. Wt: 211.69g/mol
InChI Key: WJYUVJJTIGOUGM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The exact boiling point is not provided in the search results .

Scientific Research Applications

Solubility and Material Science

Studies on the solubility of compounds structurally similar to 3-chloro-N-(2-ethylphenyl)propanamide, such as 2-chloro-N-(4-methylphenyl)propanamide, in various solvent mixtures have provided insights into their dissolution properties. These findings are critical for pharmaceutical formulation and material science, especially in understanding the behavior of these compounds under different temperatures and solvent compositions (Pascual et al., 2017).

Synthesis and Chemical Properties

Research into the synthesis and crystal structure of chloro-ethoxy-thiadiazolo-pyrimidinyl-propanamide derivatives demonstrates the versatility of chloro-propanamide compounds in creating herbicidal agents. This underscores their potential in agricultural chemistry for developing new herbicides with specific action modes (Liu et al., 2007).

Medicinal Chemistry

The exploration of N-aryl-3-(indol-3-yl)propanamides for their immunosuppressive activities highlights the potential of chloro-propanamide derivatives in therapeutic applications. Such compounds could contribute to the development of new immunosuppressive drugs, beneficial for treating autoimmune diseases and preventing organ transplant rejection (Giraud et al., 2010).

Pharmacological Studies

Investigations into the antinociceptive activity of benzoxazolon-yl propanamide derivatives reveal their potential in pain management. These studies contribute to the search for new analgesics that can offer relief from pain with possibly fewer side effects than current medications (Önkol et al., 2004).

Anticancer Research

Synthesis and evaluation of sulfamoylphenethyl propanamide and its derivatives for cytotoxic activity against various tumor cells point to the role of such compounds in cancer research. These findings may lead to the development of new chemotherapeutic agents that are more effective and selective against cancer cells (Durgun et al., 2016).

Properties

IUPAC Name

3-chloro-N-(2-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYUVJJTIGOUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394957
Record name 3-chloro-N-(2-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-40-0
Record name 3-chloro-N-(2-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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